(E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one
Overview
Description
“(E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one” is a chemical compound with the CAS Number: 90947-00-5 and Linear Formula: C10H6INOS2 . It has a molecular weight of 347.2 . This compound is also known as ITC-3.
Molecular Structure Analysis
The IUPAC Name of the compound is (5E)-5-(4-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one . The InChI Code is 1S/C10H6INOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ .Scientific Research Applications
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Scientific Field: Chemical Synthesis
- Application Summary : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the synthesis of other chemical compounds .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, Sigma-Aldrich does not provide analytical data for this product .
- Results or Outcomes : The results or outcomes would also depend on the specific synthesis. The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .
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Scientific Field: Crystallography
- Application Summary : A new potentially bidentate Schiff base ligand was synthesized from condensation reaction between ethylenediamine and 4-iodobenzaldehyde .
- Methods of Application : The crystal structure of the compound was studied by single-crystal X-ray diffraction. It was shown that the compound was crystallized in the monoclinic system with space group P21/n .
- Results or Outcomes : In the crystal structure, the Schiff base molecule was located on a special position .
- Scientific Field: Chemical Synthesis
- Application Summary : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the synthesis of other chemical compounds .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, Sigma-Aldrich does not provide analytical data for this product .
- Results or Outcomes : The results or outcomes would also depend on the specific synthesis. The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .
- Scientific Field: Chemical Synthesis
- Application Summary : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the synthesis of other chemical compounds .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, Sigma-Aldrich does not provide analytical data for this product .
- Results or Outcomes : The results or outcomes would also depend on the specific synthesis. The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5E)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRUBCDZKKWCPS-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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